

Validating AZD2423 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: AZD2423

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This guide provides a comparative analysis of in vivo target engagement for **AZD2423**, a selective antagonist of the C-C chemokine receptor 2 (CCR2). The primary mechanism for validating the engagement of **AZD2423** with its target in clinical studies has been the observation of downstream biological effects, namely an increase in the plasma concentration of the CCR2 ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and a reduction in circulating monocyte levels.^{[1][2]} This guide will compare **AZD2423** with other CCR2-targeting agents and provide detailed experimental methodologies for assessing target engagement.

Comparative Analysis of CCR2 Target Engagement

The following table summarizes the available in vivo target engagement data for **AZD2423** and selected alternative CCR2 antagonists.

Compound	Mechanism of Action	Biomarker(s) of Target Engagement	Observed Effect	Dosage
AZD2423	CCR2 Antagonist (Negative Allosteric Modulator)	Plasma CCL2 Levels, Circulating Monocyte Count	Dose-dependent increase in plasma CCL2.[2] Reduction in mean monocyte levels by 27-30%.[1][2]	20 mg and 150 mg
PF-04634817	Dual CCR2/CCR5 Antagonist	Circulating Monocyte Count	Reduction in the total monocyte population (specific percentage not detailed in available literature).	150 mg and 200 mg once daily
INCB3284	CCR2 Antagonist	Not specified in available clinical trial data snippets	Potent hCCR2 antagonist with a pharmacokinetic profile suitable for once-a-day dosing.	Not specified
Carlumab (CNTO 888)	Anti-CCL2 Monoclonal Antibody	Free and Total Serum CCL2 Levels	Transient suppression of free CCL2; dose-dependent increase in total CCL2. Did not demonstrate sustained blockage of the CCL2/CCR2 axis.	0.3, 1, 3, 10, or 15 mg/kg

Experimental Protocols

Measurement of Plasma CCL2 Levels

A common method for quantifying CCL2 in plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

- Sample Collection and Preparation:
 - Collect venous blood samples from subjects.
 - Process the blood to separate plasma.
 - Store plasma samples at -80°C until analysis.
- ELISA Procedure:
 - Use a commercially available human CCL2/MCP-1 ELISA kit.
 - Coat microplate wells with a capture antibody specific for human CCL2.
 - Add plasma samples and standards to the wells. CCL2 present in the samples will bind to the capture antibody.
 - Wash the wells to remove unbound substances.
 - Add a detection antibody, often biotin-conjugated, which binds to the captured CCL2.
 - Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
 - Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colorimetric signal.
 - Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

- Calculate the concentration of CCL2 in the samples by comparing their absorbance to a standard curve.

Monocyte Count Analysis

Circulating monocyte counts are typically determined using automated hematology analyzers or flow cytometry.

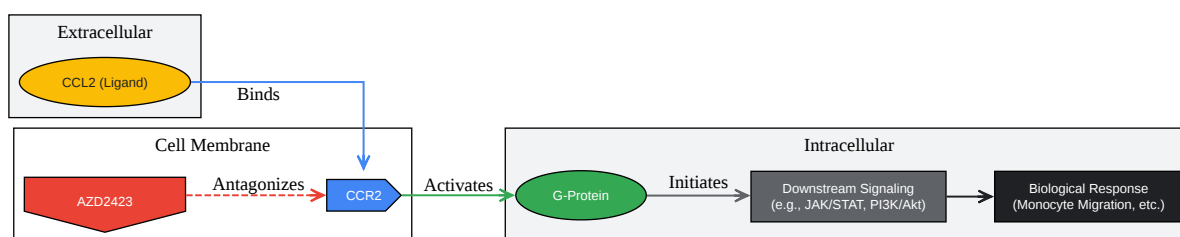
Protocol Outline (Flow Cytometry):

- Sample Collection:
 - Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
- Cell Staining:
 - Incubate a specific volume of whole blood with a cocktail of fluorescently labeled monoclonal antibodies. Key markers for identifying monocytes include CD14 and CD45.
 - Include appropriate isotype controls to account for non-specific antibody binding.
- Red Blood Cell Lysis:
 - Lyse the red blood cells using a lysis buffer.
- Data Acquisition:
 - Acquire data on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
- Data Analysis:
 - Use analysis software to gate on the leukocyte population based on forward and side scatter properties.
 - Within the leukocyte gate, identify the monocyte population based on the expression of specific markers (e.g., CD14+, CD45+).

- The absolute monocyte count can be determined using counting beads or by a dual-platform method in conjunction with a hematology analyzer.

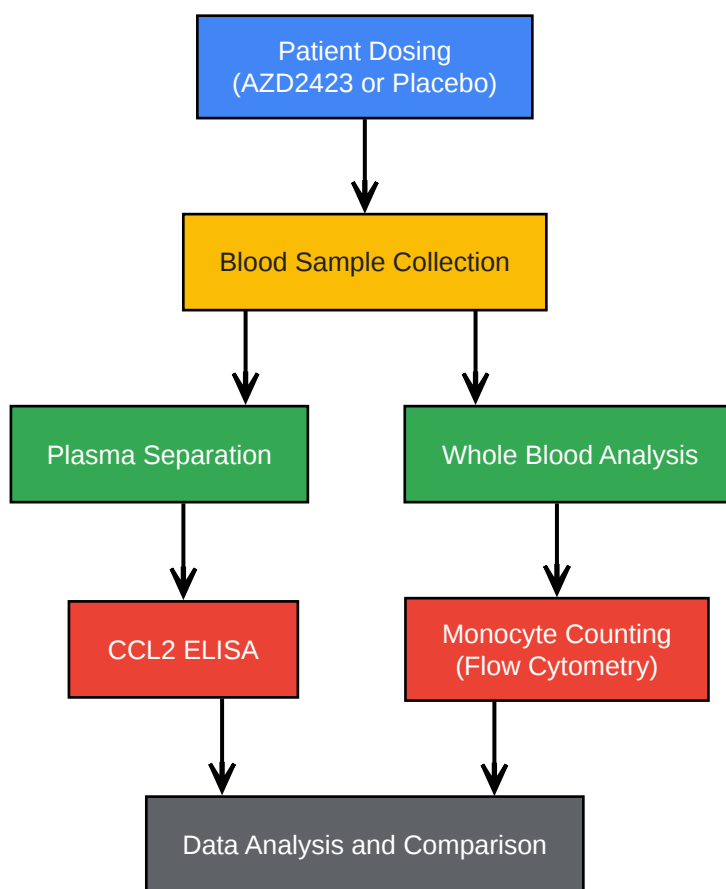
Visualizing the CCR2 Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.



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Caption: CCR2 signaling pathway and the antagonistic action of **AZD2423**.



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Caption: Experimental workflow for in vivo target engagement validation.

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References

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- 2. Evaluation of a novel chemokine receptor 2 (CCR2)-antagonist in painful diabetic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

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